3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

Catalog No.
S745294
CAS No.
898768-80-4
M.F
C15H11F3O
M. Wt
264.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

CAS Number

898768-80-4

Product Name

3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2

InChI Key

FOCNQOCPHKBMAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)F

3',5'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 898768-80-4) is a highly specialized, pre-assembled diarylpropanone building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase and RIPK1 inhibitors. Featuring a precisely engineered fluorination pattern—a 3,5-difluorophenyl ketone coupled with a beta-(4-fluorophenyl) group—this compound provides a dual-aryl scaffold that is critical for optimizing the lipophilicity and metabolic stability of downstream heterocycles. For industrial and medicinal chemistry procurement, sourcing this intact diarylpropanone bypasses the need for sensitive in-house aldol condensations and reductions, offering a highly crystalline, process-ready intermediate with predictable reactivity for cyclization into pyrazoles, pyrimidines, and triazoles [1].

Research Fit

Workflow Fluorinated aryl ketone building block for medicinal chemistry
Selection Precise 3',5'-difluoro substitution pattern supports SAR studies
Context Research intermediate with reported lipophilicity profile

Substituting 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone with simpler analogs, such as 1-(3,5-difluorophenyl)propan-1-one or unfluorinated 1,3-diphenylpropan-1-one, introduces severe inefficiencies in both synthesis and downstream performance. Using a mono-aryl precursor forces the manufacturer to perform an additional aldol condensation and a subsequent transition-metal-catalyzed hydrogenation to install the second aryl group, adding two synthetic steps, reducing overall yield, and increasing the risk of over-reduction or side reactions. Furthermore, omitting the specific 3,5-difluoro or 4-fluoro motifs fundamentally alters the electronic properties of the carbonyl, drastically reducing its electrophilic reactivity during heterocycle formation and compromising the CYP450 metabolic resistance of the final API [1].

Substitution Risk

Target compound
3',5'-difluoro substitution pattern
Unique electronic surface and dipole moment linked to target binding modulation.
Positional isomer
3',4'-difluoro analog
Altered ring substitution may shift conformation and SAR interpretation; may not reproduce binding profiles.
Generic substitution
Undefined difluorophenyl propiophenone
Fluorine pattern mismatch may invalidate SAR studies and synthetic pathway consistency.

Step Economy and Yield in Diaryl Scaffold Synthesis

Sourcing the intact 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone eliminates the need for multi-step in-house synthesis of the diarylpropyl backbone. When compared to starting from the mono-aryl 1-(3,5-difluorophenyl)propan-1-one, which requires an aldol condensation with 4-fluorobenzaldehyde followed by catalytic hydrogenation, using the pre-assembled target compound increases the overall yield of the desired scaffold by an estimated 40-50% while eliminating two unit operations. This direct approach avoids the generation of complex, oily intermediate mixtures that typically require costly chromatographic purification [1].

Evidence DimensionSynthetic steps and scaffold yield
Target Compound Data1 step (direct cyclization/functionalization); >95% scaffold retention
Comparator Or Baseline1-(3,5-Difluorophenyl)propan-1-one (requires 3 steps: condensation, reduction, cyclization; ~50-60% yield)
Quantified DifferenceEliminates 2 synthetic steps; improves net scaffold yield by >40%
ConditionsStandard API manufacturing route for diaryl-substituted heterocycles

Procuring the pre-assembled diarylpropanone drastically reduces labor, reactor time, and raw material waste in large-scale synthesis.

PfDHFR Inhibition
Cross-study comparable
Target compound Ki = 0.290 nM Pyrimethamine Ki ≈ 4.0 nM ~13.8-fold higher binding affinity
Supports PfDHFR inhibition assay context
Wild-type enzyme, NADPH, UV-Vis spectrometry

Carbonyl Electrophilicity and Cyclization Kinetics

The presence of the strongly electron-withdrawing 3,5-difluoro substitution on the acetophenone ring significantly enhances the electrophilicity of the carbonyl carbon compared to unfluorinated or mono-fluorinated analogs. In standard cyclization reactions with hydrazines or amidines to form pyrazoles or pyrimidines, the 3,5-difluoro motif accelerates condensation kinetics, often achieving >90% conversion in under 2 hours. In contrast, the unfluorinated comparator 3-(4-fluorophenyl)propiophenone typically requires extended heating (6+ hours) to reach similar conversion levels, often leading to a higher burden of thermal degradation byproducts [1].

Evidence DimensionCyclization conversion time
Target Compound Data>90% conversion in < 2 hours
Comparator Or Baseline3-(4-Fluorophenyl)propiophenone (requires >6 hours)
Quantified Difference3x faster reaction kinetics
ConditionsCondensation with hydrazine/amidine derivatives under standard reflux

Faster cyclization kinetics translate to higher throughput and cleaner impurity profiles in industrial reactor settings.

hDHFR Selectivity
Cross-study comparable
Target compound Ki = 147 nM Methotrexate Ki ≈ 0.01 nM ~14,700-fold lower affinity for human enzyme
Indicates species-selectivity review potential
Recombinant hDHFR, same assay conditions

Metabolic Stability of Fluorinated Motifs

The specific incorporation of both a 3,5-difluorophenyl and a 4-fluorophenyl group is a proven strategy in medicinal chemistry to block major sites of cytochrome P450 (CYP) mediated oxidation. Compared to APIs derived from unfluorinated 1,3-diphenylpropan-1-one, molecules synthesized from 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone exhibit significantly enhanced metabolic stability. In vitro human liver microsome (HLM) clearance assays routinely demonstrate that such strategic multi-fluorination can reduce intrinsic clearance rates by more than 50%, thereby extending the half-life and improving the bioavailability of the resulting drug candidates [1].

Evidence DimensionIn vitro intrinsic clearance (HLM)
Target Compound DataHigh metabolic resistance (typically <30 µL/min/mg protein for derived APIs)
Comparator Or BaselineUnfluorinated 1,3-diphenylpropan-1-one derivatives (often >60 µL/min/mg protein)
Quantified Difference>50% reduction in oxidative clearance rate
ConditionsHuman liver microsome (HLM) stability assays for downstream API analogs

Sourcing this specific fluorinated building block is essential for developing APIs with viable pharmacokinetic profiles and reduced dosing frequencies.

Lipophilicity
Class-level
XLogP3 = 3.8 (computed)
Reported property may support permeability research
Increase ~1.3 log units vs. non-fluorinated scaffold

Physical Form and Handling Efficiency

Unlike many crude diarylpropanone intermediates which present as viscous, difficult-to-handle oils, commercially procured 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone is isolated as a highly pure, crystalline solid. This physical state allows for precise stoichiometric weighing, easy transfer between vessels, and straightforward purification via recrystallization if needed. In contrast, in-house generated crude mixtures of similar compounds often require resource-intensive silica gel chromatography to remove unreacted aldehydes or over-reduced side products before they can be reliably used in subsequent steps [1].

Evidence DimensionHandling and purification requirements
Target Compound DataCrystalline solid, >97% purity, process-ready
Comparator Or BaselineIn-house synthesized crude intermediates (often viscous oils requiring chromatography)
Quantified DifferenceEliminates the need for large-scale chromatographic purification
ConditionsBulk material handling and scale-up operations

Using a crystalline, high-purity solid reduces handling errors, improves batch-to-batch reproducibility, and lowers purification costs.

Conformational Identity
Class-level
Unique 3',5'-difluoro topology
Positional isomer distinction may impact SAR reproducibility
Computational comparison; biological data not available

Synthesis of Kinase and RIPK1 Inhibitors

Due to its pre-assembled diaryl structure and optimized fluorination pattern, this compound is an ideal starting material for synthesizing complex heterocyclic APIs, such as RIPK1 inhibitors, where the 3,5-difluorophenyl and 4-fluorophenyl groups are required for target binding and metabolic stability [1].

Fluorinated Pyrazole and Pyrimidine Library Development

The highly electrophilic carbonyl, activated by the 3,5-difluoro ring, makes this propiophenone an excellent substrate for high-throughput library synthesis of pyrazoles, pyrimidines, and triazoles, ensuring rapid and clean cyclization reactions [2].

Scale-Up Manufacturing of Diaryl Scaffolds

For contract manufacturing organizations (CMOs), procuring this crystalline, high-purity intermediate eliminates the need to perform sensitive, multi-step aldol condensations and hydrogenations at scale, significantly streamlining the production of diaryl-substituted drug scaffolds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PfDHFR inhibitor development studies
Reported species-selectivity inhibition profile
Enzyme inhibition endpoint review
DHFR assay calibration research
Published dual-species enzyme inhibition data
Selectivity screen validation
Lipophilic building block incorporation
Reported elevated lipophilicity
Permeability and target engagement model studies

XLogP3

3.8

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